4-(3-Fluoro-4-nitrophenyl)benzoic acid is a chemical compound recognized for its unique structural features and potential applications in various scientific fields. It is characterized by the presence of a benzoic acid moiety substituted with a fluorine atom and a nitro group on the phenyl ring. This compound has garnered interest due to its utility in organic synthesis and medicinal chemistry.
The synthesis of 4-(3-Fluoro-4-nitrophenyl)benzoic acid typically involves several key methods:
Technical details regarding reaction conditions (temperature, pressure, solvents) are critical for optimizing yields and purity.
The molecular formula of 4-(3-Fluoro-4-nitrophenyl)benzoic acid is , with a molecular weight of approximately 261.21 g/mol.
C1=CC=C(C(=C1)C(=O)O)C2=C(C(=C(C=C2)F)N(=O)=O)
.4-(3-Fluoro-4-nitrophenyl)benzoic acid participates in several significant chemical reactions:
Technical details regarding reaction mechanisms, such as intermediates formed during these processes, are essential for understanding their applicability in synthetic pathways.
The mechanism of action for 4-(3-Fluoro-4-nitrophenyl)benzoic acid primarily revolves around its interactions in biological systems:
Data on binding affinities and kinetic parameters are crucial for elucidating its mechanism of action in pharmacological contexts.
Physical Properties:
Chemical Properties:
Relevant data from safety data sheets (SDS) should be consulted for handling precautions and potential hazards.
4-(3-Fluoro-4-nitrophenyl)benzoic acid has several significant applications:
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7